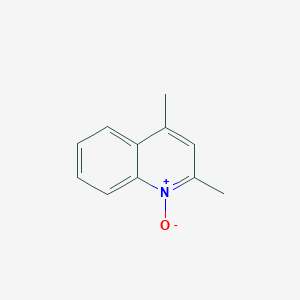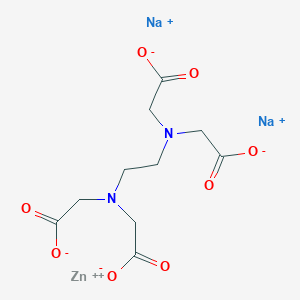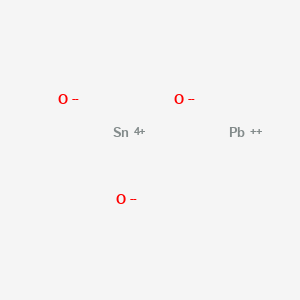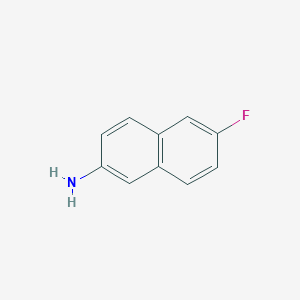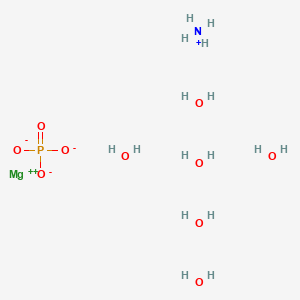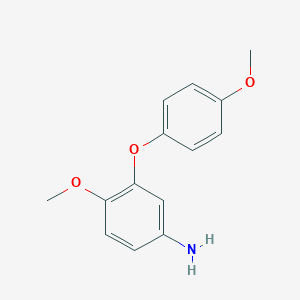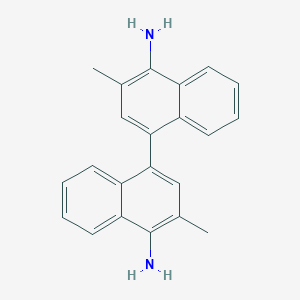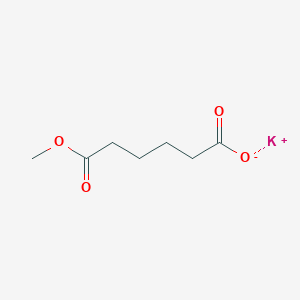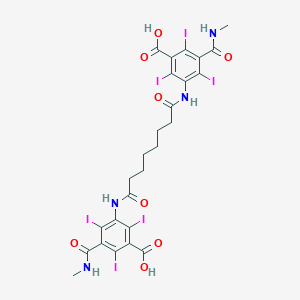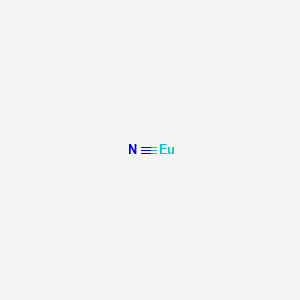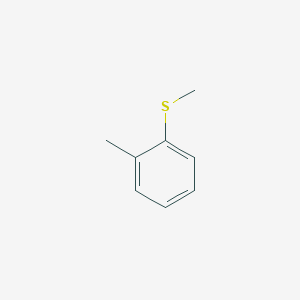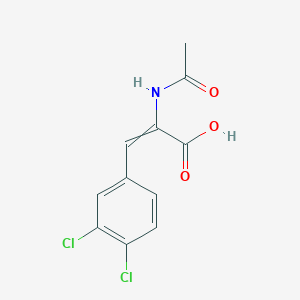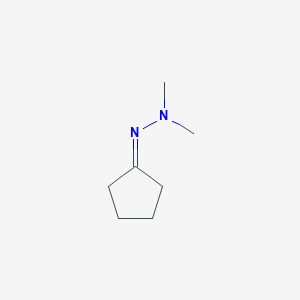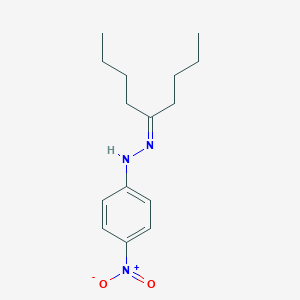
4-nitro-N-(nonan-5-ylideneamino)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-nitro-N-(nonan-5-ylideneamino)aniline, also known as NNA, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol and chloroform.
Aplicaciones Científicas De Investigación
4-nitro-N-(nonan-5-ylideneamino)aniline has been studied for its potential applications in various scientific research fields. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. 4-nitro-N-(nonan-5-ylideneamino)aniline has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. It has also been found to inhibit the production of pro-inflammatory cytokines, suggesting its potential use as an anti-inflammatory agent. Additionally, 4-nitro-N-(nonan-5-ylideneamino)aniline has been shown to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Mecanismo De Acción
The mechanism of action of 4-nitro-N-(nonan-5-ylideneamino)aniline is not fully understood. However, it is believed to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 4-nitro-N-(nonan-5-ylideneamino)aniline has also been shown to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Additionally, 4-nitro-N-(nonan-5-ylideneamino)aniline has been shown to disrupt bacterial cell membranes, leading to bacterial death.
Efectos Bioquímicos Y Fisiológicos
4-nitro-N-(nonan-5-ylideneamino)aniline has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and disrupt bacterial cell membranes. Additionally, 4-nitro-N-(nonan-5-ylideneamino)aniline has been shown to reduce oxidative stress and inflammation in animal models of disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-nitro-N-(nonan-5-ylideneamino)aniline in lab experiments is its potential as a multi-functional compound with anti-inflammatory, anti-cancer, and anti-microbial properties. However, one limitation is its limited solubility in water, which may affect its bioavailability and efficacy in certain experiments.
Direcciones Futuras
There are several future directions for the research of 4-nitro-N-(nonan-5-ylideneamino)aniline. One potential direction is the development of 4-nitro-N-(nonan-5-ylideneamino)aniline-based drugs for the treatment of cancer, inflammation, and bacterial infections. Another potential direction is the investigation of the mechanism of action of 4-nitro-N-(nonan-5-ylideneamino)aniline in more detail, which may lead to the discovery of new targets for drug development. Additionally, the synthesis of 4-nitro-N-(nonan-5-ylideneamino)aniline derivatives with improved solubility and efficacy may be explored.
Métodos De Síntesis
The synthesis of 4-nitro-N-(nonan-5-ylideneamino)aniline involves the reaction of 4-nitroaniline with nonan-5-ylideneamine in the presence of a catalyst such as acetic acid. The reaction proceeds through a condensation reaction, resulting in the formation of 4-nitro-N-(nonan-5-ylideneamino)aniline as a yellow crystalline powder. The purity of the synthesized 4-nitro-N-(nonan-5-ylideneamino)aniline can be determined using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Propiedades
Número CAS |
14090-63-2 |
|---|---|
Nombre del producto |
4-nitro-N-(nonan-5-ylideneamino)aniline |
Fórmula molecular |
C15H23N3O2 |
Peso molecular |
277.36 g/mol |
Nombre IUPAC |
4-nitro-N-(nonan-5-ylideneamino)aniline |
InChI |
InChI=1S/C15H23N3O2/c1-3-5-7-13(8-6-4-2)16-17-14-9-11-15(12-10-14)18(19)20/h9-12,17H,3-8H2,1-2H3 |
Clave InChI |
UVZBGMPDHARZQE-UHFFFAOYSA-N |
SMILES |
CCCCC(=NNC1=CC=C(C=C1)[N+](=O)[O-])CCCC |
SMILES canónico |
CCCCC(=NNC1=CC=C(C=C1)[N+](=O)[O-])CCCC |
Sinónimos |
5-Nonanone 4-nitrophenyl hydrazone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




